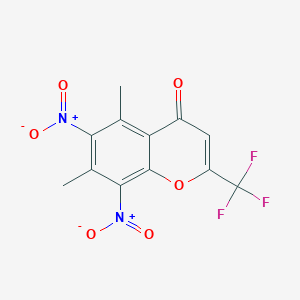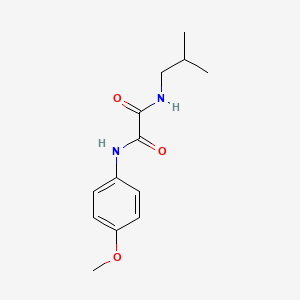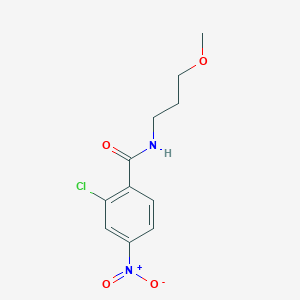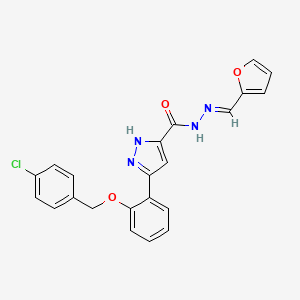
5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound is characterized by the presence of nitro groups at positions 6 and 8, a trifluoromethyl group at position 2, and methyl groups at positions 5 and 7 on the chromone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the nitration of 5,7-dimethyl-2-(trifluoromethyl)chromone. The nitration process can be controlled to yield either the mono-nitro or dinitro derivatives, depending on the reaction conditions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the highly reactive nitrating agents.
化学反応の分析
Types of Reactions
5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 5,7-dimethyl-6,8-diamino-2-(trifluoromethyl)-4H-chromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5,7-dicarboxy-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one.
科学的研究の応用
5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one is largely dependent on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
5,7-dimethyl-6-nitro-2-(trifluoromethyl)-4H-chromen-4-one: A mono-nitro derivative with similar but less pronounced biological activities.
5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks nitro groups, resulting in different chemical reactivity and biological properties.
Uniqueness
5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activities. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C12H7F3N2O6 |
|---|---|
分子量 |
332.19 g/mol |
IUPAC名 |
5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C12H7F3N2O6/c1-4-8-6(18)3-7(12(13,14)15)23-11(8)10(17(21)22)5(2)9(4)16(19)20/h3H,1-2H3 |
InChIキー |
KZULVICGFZWJNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)
![methyl (4Z)-1-(furan-2-ylmethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643503.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)

